(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride
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Overview
Description
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride is a chiral compound with significant importance in organic chemistry. Its unique structure, featuring a cyclopropane ring substituted with chlorine and fluorine atoms, makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents. One common method includes the use of a cyclopropane carboxylic acid derivative, which undergoes halogenation under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, especially under the influence of strong bases.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed.
Addition: Electrophiles like bromine (Br2) or hydrogen chloride (HCl) can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while elimination reactions typically produce alkenes.
Scientific Research Applications
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The cyclopropane ring strain also contributes to its unique reactivity profile.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Chloro-1-Methylcyclopropanecarbonyl Chloride: Lacks the fluorine atom, resulting in different reactivity.
(1S,2R)-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride: Lacks the chlorine atom, affecting its chemical behavior.
(1S,2R)-2-Chloro-2-Fluoro-1-Ethylcyclopropanecarbonyl Chloride: Has an ethyl group instead of a methyl group, altering its steric properties.
Uniqueness
The combination of chlorine and fluorine atoms in (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride imparts unique reactivity and selectivity, making it a valuable compound in synthetic chemistry. Its chiral nature also allows for the study of stereochemical effects in various reactions.
Properties
Molecular Formula |
C5H5Cl2FO |
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Molecular Weight |
170.99 g/mol |
IUPAC Name |
(1S,2R)-2-chloro-2-fluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2FO/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
PFIHCNJKOIKNPW-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]1(F)Cl)C(=O)Cl |
Canonical SMILES |
CC1(CC1(F)Cl)C(=O)Cl |
Origin of Product |
United States |
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